

N-(2-Aminoethyl)piperazine as a ligand in coordination chemistry

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Compound of Interest

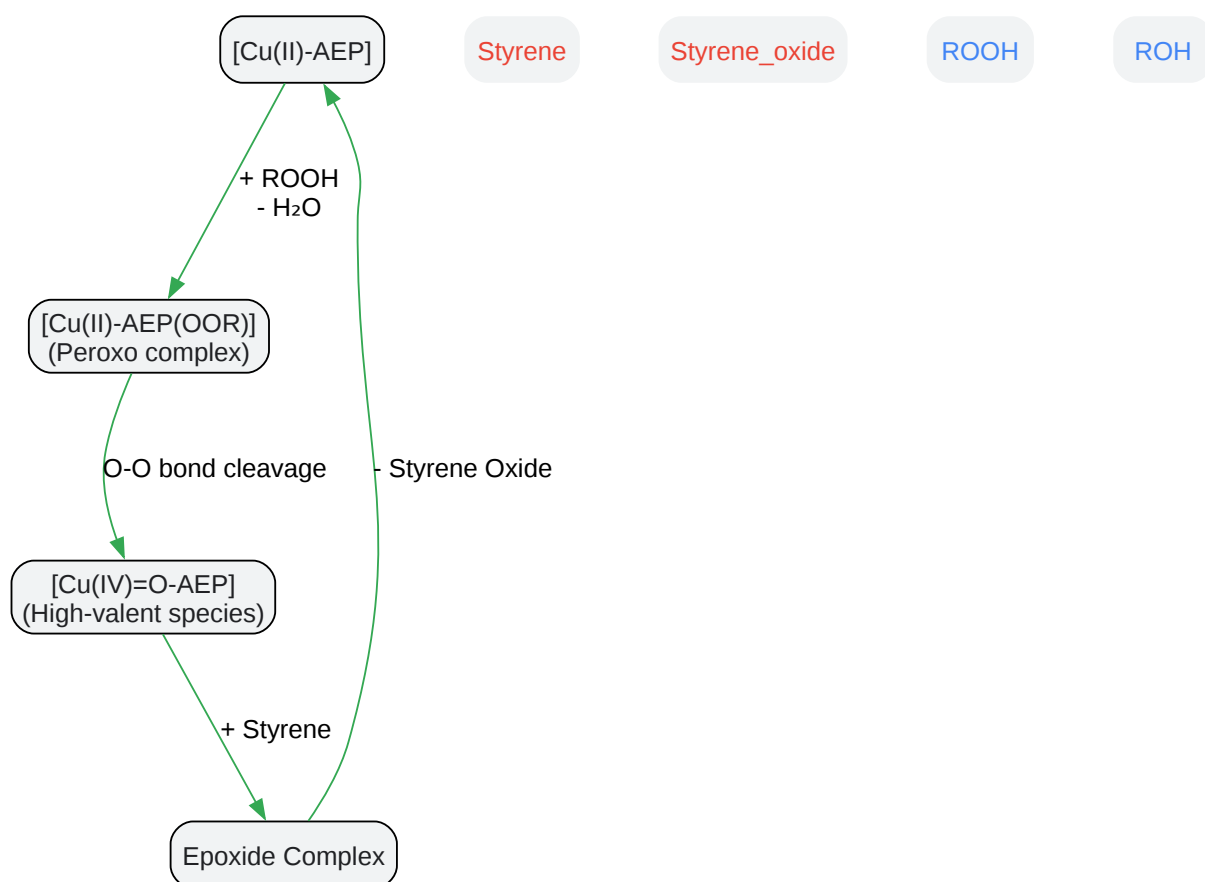
Compound Name: 1-Piperazineethanimine

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Catalytic Cycle for Styrene Epoxidation

A proposed catalytic cycle for the epoxidation of styrene by a copper-AEP complex using a peroxide as an oxidant is illustrated below. The cycle involves the activation of the oxidant by the copper center, followed by oxygen transfer to the olefin.



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Caption: Proposed catalytic cycle for styrene epoxidation.

Biological Activity

The incorporation of the piperazine moiety, a common scaffold in many pharmaceuticals, into metal complexes has spurred extensive research into their therapeutic potential.

Copper complexes of piperazine-based ligands have shown promising cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the ability of the complex to induce DNA damage.

Complex	Cell Line	IC ₅₀ (μM)	Reference
1-ClO ₄	A2780	30 - 40	[1]
3-ClO ₄	A2780	30 - 40	[1]
5-Cl	A2780	30 - 40	[1]

Complexes 1, 3, and 5 are Cu(II) complexes with different substituted piperazine-based ligands.

Schiff base complexes derived from AEP have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The chelation of the metal ion can enhance the antimicrobial activity of the ligand.

Complex	Organism	MIC (µg/mL)	Reference
Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol	S. aureus	7.81	
Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol	E. coli	1.95	
Zn(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol	E. coli	15.63	
Ni(II) Schiff base complex of 3-formyl-2-hydroxyquinoline-5-carbonitrile and 1-tosylhydrazine	E. coli	20-80	
Cu(II) Schiff base complex of 3-formyl-2-hydroxyquinoline-5-carbonitrile and 1-tosylhydrazine	C. albicans	20-80	

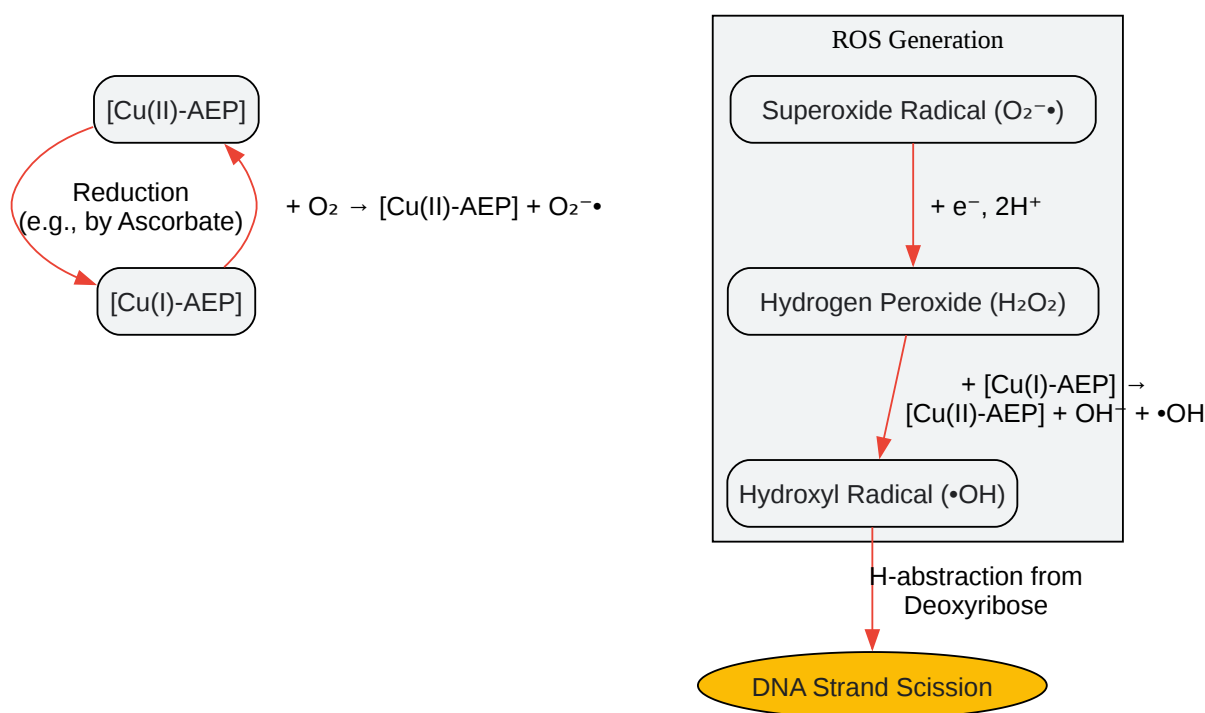
MIC = Minimum Inhibitory Concentration.

Mechanism of Biological Action: DNA Cleavage

A primary mechanism by which many AEP-copper complexes are thought to exert their anticancer effects is through the cleavage of DNA. This can occur through two main pathways: oxidative and hydrolytic cleavage.

Oxidative Cleavage: In the presence of a reducing agent (like ascorbate found in cells) and molecular oxygen, the Cu(II) center is reduced to Cu(I). This Cu(I) species can then react with O₂ to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, leading to strand scission.[2][3][4]

Hydrolytic Cleavage: Alternatively, the copper complex can act as an artificial nuclease, catalyzing the hydrolysis of the phosphodiester bonds in the DNA backbone. This process does not involve ROS.[1] The specific mechanism is often dependent on the structure of the ligand.
[1]



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Caption: Oxidative DNA cleavage by a Cu-AEP complex.

Conclusion

N-(2-Aminoethyl)piperazine stands out as a highly versatile and valuable ligand in coordination chemistry. Its ability to form stable and structurally diverse complexes with a wide range of metal ions has led to significant advancements in catalysis and medicinal chemistry. The quantitative data and experimental protocols presented in this guide highlight the tangible outcomes of research involving AEP complexes. For researchers and drug development professionals, the unique properties of AEP and its derivatives offer a fertile ground for the design of novel catalysts with enhanced efficiency and selectivity, as well as for the development of new metal-based therapeutic agents with potent and targeted biological activities. The continued exploration of the coordination chemistry of N-(2-Aminoethyl)piperazine is poised to yield further innovations in these critical scientific domains.

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